molecular formula C12H26N2O3 B14690875 2-Butyl-2-methyl-1,3-propanediol isopropylaminocarbamate CAS No. 25649-04-1

2-Butyl-2-methyl-1,3-propanediol isopropylaminocarbamate

Cat. No.: B14690875
CAS No.: 25649-04-1
M. Wt: 246.35 g/mol
InChI Key: WUAAJHKTLJWUPX-UHFFFAOYSA-N
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Description

2-Butyl-2-methyl-1,3-propanediol isopropylaminocarbamate is a chemical compound with the molecular formula C12H25NO3 It is a derivative of 2-butyl-2-methyl-1,3-propanediol, which is known for its applications in various industrial and scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-2-methyl-1,3-propanediol isopropylaminocarbamate typically involves the reaction of 2-butyl-2-methyl-1,3-propanediol with isopropylamine and a carbamoylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from 0°C to 50°C. The process may also involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process is optimized to minimize waste and reduce production costs. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2-methyl-1,3-propanediol isopropylaminocarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Butyl-2-methyl-1,3-propanediol isopropylaminocarbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-butyl-2-methyl-1,3-propanediol isopropylaminocarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-propanediol: A related compound with similar chemical properties but different applications.

    2-Butyl-2-ethyl-1,3-propanediol: Another similar compound used in the production of polyesters and other polymers.

    2-Methyl-2-propyl-1,3-propanediol: Known for its sedative and muscle relaxant effects.

Uniqueness

2-Butyl-2-methyl-1,3-propanediol isopropylaminocarbamate is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

25649-04-1

Molecular Formula

C12H26N2O3

Molecular Weight

246.35 g/mol

IUPAC Name

[2-(hydroxymethyl)-2-methylhexyl] N-(propan-2-ylamino)carbamate

InChI

InChI=1S/C12H26N2O3/c1-5-6-7-12(4,8-15)9-17-11(16)14-13-10(2)3/h10,13,15H,5-9H2,1-4H3,(H,14,16)

InChI Key

WUAAJHKTLJWUPX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CO)COC(=O)NNC(C)C

Origin of Product

United States

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